N-Boc-5-methyl-D-tryptophan

Description

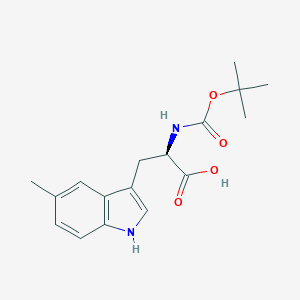

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-5-methyl-D-tryptophan synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Boc-5-methyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methyl-D-tryptophan is a non-canonical amino acid of significant interest in medicinal chemistry and peptide-based drug development. The incorporation of this building block can confer unique properties to peptide drug candidates, such as increased metabolic stability, enhanced receptor affinity, and modified conformational profiles. The methyl group at the 5-position of the indole ring can influence hydrophobic and electronic interactions, while the D-configuration of the stereocenter provides resistance to enzymatic degradation by proteases. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is standard in solution-phase and solid-phase peptide synthesis, allowing for controlled, stepwise elongation of peptide chains[1][2].

This guide provides a detailed exploration of the synthetic pathways to N-Boc-5-methyl-D-tryptophan, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. It is designed to serve as a practical resource for scientists engaged in the synthesis of modified amino acids and their application in drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of N-Boc-5-methyl-D-tryptophan reveals several key disconnections and strategic approaches. The primary challenge lies in the stereocontrolled formation of the C-α stereocenter. Two general strategies emerge: (A) asymmetric synthesis to directly form the D-enantiomer, or (B) synthesis of a racemic mixture followed by chiral resolution.

Caption: Retrosynthetic analysis of N-Boc-5-methyl-D-tryptophan.

Key Synthetic Strategies

The synthesis of N-Boc-5-methyl-D-tryptophan can be approached through several routes. The choice of strategy often depends on the available starting materials, scalability requirements, and the desired enantiomeric purity.

Strategy 1: Fischer Indole Synthesis and Chiral Resolution

This classical and robust approach involves the initial synthesis of the racemic 5-methyl-DL-tryptophan, followed by separation of the enantiomers.

1.1. Indole Ring Formation via Fischer Synthesis

The Fischer indole synthesis is a powerful reaction for constructing the indole core from an arylhydrazine and an aldehyde or ketone under acidic conditions[3][4][5]. For 5-methyl-tryptophan, the reaction typically starts with 4-methylphenylhydrazine and a suitable carbonyl compound that can provide the alanine side chain, such as 4-aminobutanal diethyl acetal or α-ketoglutaric acid.

The mechanism involves the formation of a phenylhydrazone, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring[4][7].

Caption: Key steps in the Fischer Indole Synthesis pathway.

1.2. Chiral Resolution

Once the racemic 5-methyl-DL-tryptophan is synthesized, the enantiomers must be separated. Chiral resolution is a widely used technique for this purpose[8][]. A common method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid, brucine)[8]. The resulting diastereomers exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

Alternatively, enzymatic resolution can be employed. For instance, an N-acylated racemic tryptophan derivative can be selectively hydrolyzed by an acylase enzyme, which acts on only one enantiomer (e.g., the L-enantiomer), leaving the other (the D-enantiomer) unreacted for separation[10]. Chromatographic methods using a chiral stationary phase (CSP) are also highly effective for separating enantiomers[6][11].

Strategy 2: Catalytic Asymmetric Synthesis

Modern synthetic chemistry often favors catalytic asymmetric methods to directly generate the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution[8]. Several approaches exist for the asymmetric synthesis of tryptophan derivatives.

One powerful method is the catalytic asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst[12][13]. In this approach, a glycine imine Schiff base is deprotonated to form a nucleophilic enolate, which is then alkylated with an appropriate electrophile (e.g., a 5-methyl-3-(halomethyl)indole). The chiral catalyst, typically a Cinchona alkaloid-derived quaternary ammonium salt, creates a chiral environment that directs the alkylation to occur preferentially on one face of the enolate, leading to high enantiomeric excess (>97% ee in many cases)[14][15].

The Final Step: N-Boc Protection

Regardless of the route taken to obtain 5-methyl-D-tryptophan, the final step is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and crucial transformation in peptide chemistry[2][16]. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions[17]. The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

The Boc group is stable to a wide range of reaction conditions, including bases and nucleophiles, but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it an excellent orthogonal protecting group in multi-step synthesis[16].

Detailed Experimental Protocols

The following section provides a representative, step-by-step protocol based on the Fischer indole synthesis, followed by resolution and N-Boc protection.

Workflow Overview

Caption: Experimental workflow for the synthesis of N-Boc-5-methyl-D-tryptophan.

Step 1: Synthesis of 5-methyl-DL-tryptophan

This protocol is adapted from established Fischer indole synthesis procedures[3][7].

Table 1: Reagents for Step 1

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-methylphenylhydrazine HCl | 158.62 | 15.9 g | 100 | 1.0 |

| α-ketoglutaric acid | 146.14 | 14.6 g | 100 | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | ~20 mL | - | Catalyst |

| Ethanol | 46.07 | 250 mL | - | Solvent |

Methodology:

-

A solution of 4-methylphenylhydrazine hydrochloride (15.9 g, 100 mmol) and α-ketoglutaric acid (14.6 g, 100 mmol) in ethanol (250 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux for 2 hours to form the corresponding hydrazone.

-

The reaction is cooled, and concentrated sulfuric acid (~20 mL) is added cautiously.

-

The mixture is then heated to reflux for an additional 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-water (500 mL) and neutralized carefully with a saturated solution of sodium hydroxide to pH ~6-7, which precipitates the crude product.

-

The solid is collected by filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield 5-methyl-DL-tryptophan.

Step 2: Chiral Resolution of 5-methyl-DL-tryptophan

This protocol describes a general procedure for resolution via diastereomeric salt formation[8][].

Table 2: Reagents for Step 2

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-methyl-DL-tryptophan | 218.25 | 10.9 g | 50 | 1.0 |

| L-(+)-Tartaric Acid | 150.09 | 7.5 g | 50 | 1.0 |

| Methanol/Water | - | As needed | - | Solvent |

| Sodium Hydroxide (1M) | 40.00 | As needed | - | For liberation |

Methodology:

-

Racemic 5-methyl-DL-tryptophan (10.9 g, 50 mmol) is dissolved in a minimal amount of boiling methanol/water (e.g., 9:1 v/v).

-

A solution of L-(+)-tartaric acid (7.5 g, 50 mmol) in the same hot solvent system is added to the tryptophan solution.

-

The solution is allowed to cool slowly to room temperature and then stored at 4°C overnight to facilitate crystallization of the less soluble diastereomeric salt (5-methyl-D-tryptophan-L-tartrate).

-

The crystals are collected by filtration and can be recrystallized from the same solvent system to improve diastereomeric purity.

-

To liberate the free amino acid, the purified salt is dissolved in water and the pH is adjusted to its isoelectric point (~pH 6) with 1M NaOH.

-

The precipitated 5-methyl-D-tryptophan is collected by filtration, washed with cold water, and dried under vacuum. The optical purity should be confirmed by polarimetry or chiral HPLC.

Step 3: Synthesis of N-Boc-5-methyl-D-tryptophan

This protocol is based on standard Boc-protection procedures[16][17][18].

Table 3: Reagents for Step 3

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-methyl-D-tryptophan | 218.25 | 4.37 g | 20 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 4.80 g | 22 | 1.1 |

| Sodium Hydroxide (1M aq.) | 40.00 | 22 mL | 22 | 1.1 |

| Dioxane | 88.11 | 40 mL | - | Solvent |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction |

| Hydrochloric Acid (1M aq.) | 36.46 | As needed | - | For work-up |

Methodology:

-

5-methyl-D-tryptophan (4.37 g, 20 mmol) is dissolved in a mixture of dioxane (40 mL) and 1M NaOH (22 mL, 22 mmol) in an ice bath.

-

A solution of di-tert-butyl dicarbonate (4.80 g, 22 mmol) in dioxane (10 mL) is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.[17]

-

The dioxane is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate (2 x 30 mL) to remove any unreacted Boc₂O.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 1M HCl. The product will precipitate or can be extracted.

-

The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield N-Boc-5-methyl-D-tryptophan as a solid, which can be further purified by recrystallization or chromatography if necessary.[19]

Conclusion

The synthesis of N-Boc-5-methyl-D-tryptophan is a multi-step process that requires careful control of reaction conditions, particularly for establishing the correct stereochemistry. While classical methods involving Fischer indole synthesis and chiral resolution are reliable and well-documented, modern catalytic asymmetric approaches offer a more efficient route to the desired D-enantiomer. The final N-Boc protection is a robust and high-yielding transformation. The availability of this specialized amino acid building block is crucial for advancing the field of peptide therapeutics, enabling the design of novel molecules with improved pharmacological properties.

References

-

Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259. [Link]

-

Parmeggiani, F., Rué Casamajo, A., Walton, C., Galman, J., Turner, N., & Chica, R. A. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase. ACS Catalysis, 9(4), 3482–3486. [Link]

-

Min, J. Z., & Toyo'oka, T. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Chromatographic Science, 53(1), 110-115. [Link]

-

Huisman, M. (n.d.). Asymmetric Synthesis of Tryptophan Driviatives and Its Application to Streamlined Synthesis of Tryprosatain A and B. Semantic Scholar. [Link]

-

Sun, W., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(6), 7573-7589. [Link]

-

Franzen, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of The Chemical Society, Chemical Communications. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

O'Donnell, M. J., & Wu, S. (2003). Catalytic asymmetric synthesis of the central tryptophan residue of celogentin C. Organic Letters, 5(20), 3705-3708. [Link]

-

Carlier, P. R., et al. (2002). Catalytic Asymmetric Synthesis of Protected Tryptophan Regioisomers. ResearchGate. [Link]

-

Ang, J. Y., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8923-8929. [Link]

-

Głowacka, I. E., et al. (2022). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. International Journal of Molecular Sciences, 23(16), 9119. [Link]

-

Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library. [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]

-

Franzen, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). Synthesis of Modified Tryptophan Derivatives. Universaar. [Link]

- Loffet, A., & Galeotti, N. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Chankvetadze, B., et al. (2006). Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. Electrophoresis, 27(23), 4755-4762. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Mishra, R. K., & Samanta, A. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 532-535. [Link]

-

Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of Tryptophan Driviatives and Its Application to Streamlined Synthesis of Tryprosatain A and B | Semantic Scholar [semanticscholar.org]

- 13. Catalytic asymmetric synthesis of the central tryptophan residue of celogentin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catalytic asymmetric synthesis of protected tryptophan regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. derpharmachemica.com [derpharmachemica.com]

N-Boc-5-methyl-D-tryptophan CAS number information

An In-Depth Technical Guide to N-Boc-5-methyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-5-methyl-D-tryptophan is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a methyl group at the 5-position of the indole ring and the presence of the D-enantiomeric form provide unique steric and electronic properties, influencing the biological activity and metabolic stability of peptides containing this residue. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is crucial for its application as a building block in the stepwise synthesis of complex peptide structures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on the practical methodologies and underlying scientific principles relevant to professionals in drug development.

Introduction and Core Identification

N-Boc-5-methyl-D-tryptophan is a non-canonical amino acid derivative. Its core structure is based on the essential amino acid tryptophan, but with three key modifications:

-

D-Configuration: It possesses the D-chiral configuration at the α-carbon, which can confer resistance to enzymatic degradation by proteases in biological systems.

-

5-Methyl Group: A methyl group is substituted at the 5-position of the indole side chain. This modification can enhance hydrophobicity and influence binding interactions with biological targets.

-

N-Boc Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to its use in solid-phase and solution-phase peptide synthesis, allowing for controlled, sequential amide bond formation.[1][]

The primary application of this compound is as a specialized building block for synthesizing peptides with modified properties, such as enhanced stability, altered receptor affinity, or novel biological activities. For instance, derivatives of D-tryptophan are explored for their potential as enzyme inhibitors, such as in the case of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[3][4]

Physicochemical and Structural Data

A summary of the key identification and physical properties for N-Boc-5-methyl-D-tryptophan is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 114873-18-6 | [5][6] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [5][6] |

| Molecular Weight | 318.37 g/mol | [6] |

| Synonyms | D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-methyl- | [6] |

| Appearance | Typically an off-white to white solid powder | [7] |

| Boiling Point | 545.0 ± 50.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [6] |

The Chemistry of the Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[1] Its utility stems from a crucial balance of stability and liability.

-

Stability: It is highly stable under a wide range of conditions, including basic hydrolysis and many nucleophilic reagents. This robustness prevents unwanted side reactions at the N-terminus during peptide coupling steps.[1]

-

Orthogonality: The Boc group's acid-lability makes it "orthogonal" to other common protecting groups used in peptide synthesis, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[1] This orthogonality allows for selective deprotection at different stages of a complex synthesis.

-

Cleavage Mechanism: Deprotection occurs under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched by scavengers or the solvent. This process releases carbon dioxide and the free amine.

Synthesis and Purification

The most common laboratory-scale synthesis of N-Boc-5-methyl-D-tryptophan involves the direct N-acylation of 5-methyl-D-tryptophan using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve 5-methyl-D-tryptophan (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 v/v).

-

Basification: Add a base such as sodium hydroxide (NaOH, ~1.1 eq) or triethylamine (TEA) to deprotonate the amino group, increasing its nucleophilicity.

-

Acylation: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the solution. The reaction is typically stirred at room temperature. The nucleophilic amine attacks one of the electrophilic carbonyls of the anhydride.[9]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once complete, acidify the reaction mixture with a mild acid (e.g., 1M HCl or citric acid solution) to a pH of ~3-4. This protonates the carboxylate and any excess base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The aqueous layer is removed.

-

Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-Boc-5-methyl-D-tryptophan.

Causality in Protocol Design

-

The use of a biphasic solvent system (dioxane/water) helps to dissolve both the polar amino acid and the nonpolar Boc₂O.

-

The base is critical; without it, the reaction is sluggish as the amine is a weaker nucleophile in its protonated state.

-

Acidification during workup is necessary to ensure the product is in its neutral, carboxylic acid form, which is more soluble in organic solvents for extraction.

Figure 1: General workflow for the synthesis of N-Boc-5-methyl-D-tryptophan.

Analytical Characterization

Confirming the identity and purity of N-Boc-5-methyl-D-tryptophan is essential before its use in further applications. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the tert-butyl group (~1.4 ppm, 9H singlet), the indole and aromatic protons, and the α- and β-protons of the amino acid backbone.[10][11] |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the Boc carbonyl, the carboxylic acid carbonyl, the quaternary tert-butyl carbon, and distinct signals for the indole ring carbons.[12] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the exact mass of the compound. |

| HPLC | Purity assessment | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. Retention time is used for identification against a standard.[13] |

| FTIR | Functional group identification | Characteristic stretches for N-H (carbamate), C=O (carbamate and carboxylic acid), and aromatic C-H bonds. |

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Mobile Phase: Use a gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).

-

Column: A standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm and 280 nm (for the indole ring).

-

-

Analysis: The purity is calculated by integrating the area of the main product peak relative to the total area of all peaks detected.

Figure 2: A comprehensive analytical workflow for compound validation.

Applications in Research and Drug Development

The unique structure of N-Boc-5-methyl-D-tryptophan makes it a valuable tool for medicinal chemists.

-

Peptide Synthesis: It is a key reagent for introducing a 5-methyl-D-tryptophan residue into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The D-configuration enhances resistance to proteolysis, prolonging the peptide's half-life in vivo.[4]

-

Enzyme Inhibitors: Tryptophan metabolism is a critical pathway in many diseases.[14] For example, the enzyme indoleamine 2,3-dioxygenase (IDO1) is a major target in oncology. Modified tryptophan analogs, such as 1-methyl-D-tryptophan, are potent IDO1 inhibitors.[3] N-Boc-5-methyl-D-tryptophan serves as a precursor for synthesizing similar or novel inhibitors where the 5-methyl group can modulate binding affinity and selectivity.

-

Bioactive Peptides: The incorporation of this residue can lead to peptides with novel therapeutic properties, including antibacterial or antitumor activities.[4][15] The methyl group can fill a hydrophobic pocket in a receptor or enzyme active site, enhancing potency.

Key Experimental Protocol: N-Boc Deprotection

The selective removal of the Boc group is a critical step to elongate a peptide chain or to yield the final, deprotected product.

Protocol: Acidic Deprotection with TFA

-

Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in a dry solvent such as dichloromethane (DCM).

-

Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM. A common concentration is 20-50% TFA (v/v).[8] The reaction is often performed at 0 °C to control exothermicity and minimize side reactions.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The tryptophan indole ring can be susceptible to alkylation by the released tert-butyl cation, so a scavenger like triisopropylsilane (TIS) is sometimes included.

-

Monitoring: Track the disappearance of the starting material by TLC or HPLC.

-

Removal of Acid: Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of TFA).

-

Isolation: The resulting product is the trifluoroacetate salt of the free amine, which can be used directly in the next coupling step or neutralized with a base to yield the free amine.

Alternative Mild Deprotection

For substrates sensitive to strong acids, milder deprotection methods have been developed. One such method uses oxalyl chloride in methanol, which can proceed at room temperature with high yields and tolerance for other functional groups.[16][17]

Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-Boc-5-methyl-D-tryptophan is not widely available, data from analogous compounds like 5-methyl-DL-tryptophan provide guidance.[7][18]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended, protected from light.[20]

-

First Aid: In case of contact, rinse eyes or skin with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. (n.d.).

- GoldBio. 5-Methyl-DL-tryptophan. (n.d.).

- Chemsigma. N-BOC-5-METHYL-D-TRYPTOPHAN [114873-18-6]. (n.d.).

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.).

- Guidechem. N-BOC-5-METIL-D-TRIPTÓFANO 114873-18-6 wiki. (n.d.).

- George, N. G., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23791.

- MedChemExpress. 5-Methyl-DL-tryptophan. (n.d.).

- BLD Pharm. 114873-09-5|N-Boc-5-methyl-L-tryptophan. (n.d.).

- Sunway Pharm Ltd. N-BOC-5-METHYL-L-TRYPTOPHAN - CAS:114873-09-5. (n.d.).

- PubChem. 5-Methyl-DL-tryptophan. (n.d.).

- Sigma-Aldrich. 5-Methyl-L-tryptophan. (n.d.).

- Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-DL-tryptophan. (2025).

- Sigma-Aldrich. Boc- D -Trp-OH = 98.0 TLC 5241-64-5. (n.d.).

- Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-tryptophan methyl ester. (2025).

- Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-DL-tryptophan. (2021).

- Hou, J., et al. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 17(10), 11337-11351.

- MedChemExpress.

- ResearchGate. Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. (2020).

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. (n.d.).

- Sigma-Aldrich.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). (n.d.).

- Björn, S., & Ragnarsson, U. (1985). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.

- Franzen, H., et al. (1994).

- Wang, Y., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ACS Medicinal Chemistry Letters, 9(10), 1035–1040.

- UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020).

- Tan, Y. S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9342–9347.

- Das, A., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega.

- BOC Sciences. CAS 13139-14-5 Nα-Boc-L-tryptophan. (n.d.).

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).

- Biosynth. N-alpha-Boc-D-tryptophan | 5241-64-5. (n.d.).

- Friedman, M. (2018). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2018, 2934527.

- SpectraBase. N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. (n.d.).

- ResearchGate. ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester... (n.d.).

- The Royal Society of Chemistry.

- MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans... (2023).

- American Chemical Society.

- Thermo Scientific Chemicals. N-Boc-L-tryptophan methyl ester, 96% 25 g. (n.d.).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 3. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. N-BOC-5-METHYL-D-TRYPTOPHAN [114873-18-6] | Chemsigma [chemsigma.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 114873-09-5|N-Boc-5-methyl-L-tryptophan|BLD Pharm [bldpharm.com]

- 14. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 17. uknowledge.uky.edu [uknowledge.uky.edu]

- 18. fishersci.ca [fishersci.ca]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. goldbio.com [goldbio.com]

Introduction: A Specialized Building Block for Advanced Peptide Chemistry

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of N-Boc-5-methyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-methyl-D-tryptophan is a non-canonical amino acid derivative that serves as a critical building block in the fields of peptide synthesis and medicinal chemistry. Its unique structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the unnatural D-chiral center, and the methyl-substituted indole side chain—offer strategic advantages for designing novel peptides with enhanced properties. The Boc group provides temporary protection of the alpha-amino function during peptide coupling reactions, while the D-configuration imparts resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[1] Furthermore, the 5-methyl modification on the tryptophan indole ring alters its steric and electronic profile, enabling the fine-tuning of molecular interactions and biological activity.[2]

A precise understanding of this molecule's fundamental properties, beginning with its molecular weight, is paramount for its effective use. This guide provides an in-depth analysis of the molecular weight of N-Boc-5-methyl-D-tryptophan, detailing its theoretical calculation, experimental verification, and the practical implications of its related physicochemical characteristics for laboratory applications.

Section 1: Core Molecular Identity

Unambiguous identification is the cornerstone of chemical research. The core identifiers for N-Boc-5-methyl-D-tryptophan are summarized below, providing a definitive reference for sourcing, documentation, and analysis.

| Identifier | Value | Source |

| Chemical Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(5-methyl-1H-indol-3-yl)propanoic acid | IUPAC Nomenclature |

| Common Synonyms | N-BOC-5-METHYL-D-TRYPTOPHAN; D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-methyl- | [3] |

| CAS Number | 114873-18-6 | [3][4] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [3][4] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CNC(=O)OC(C)(C)C | [3] |

| InChIKey | LXTPSKBAIKOFNX-CQSZACIVSA-N | [3] |

Section 2: The Concept and Calculation of Molecular Weight

In scientific discourse, "molecular weight" can refer to two distinct but related values: the average molecular weight and the monoisotopic mass. The distinction is critical, as the appropriate value depends entirely on the analytical context.

-

Average Molecular Weight (MW) : This is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents for a synthesis).

-

Monoisotopic Mass (MM) : This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is indispensable for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by a single neutron.

Theoretical Calculation

The molecular weight is calculated from the molecular formula, C₁₇H₂₂N₂O₄, using the standard atomic weights of the constituent elements.

-

Carbon (C): 17 atoms × 12.011 u = 204.187 u

-

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Sum (Average MW): 204.187 + 22.176 + 28.014 + 63.996 = 318.373 u

This value is commonly rounded to 318.4 g/mol .[3][5]

For the monoisotopic mass, the masses of the principal isotopes are used:

-

¹²C: 17 × 12.000000 = 204.000000

-

¹H: 22 × 1.007825 = 22.172150

-

¹⁴N: 2 × 14.003074 = 28.006148

-

¹⁶O: 4 × 15.994915 = 63.979660

Sum (Monoisotopic Mass): 204.000000 + 22.172150 + 28.006148 + 63.979660 = 318.157958 Da

This calculated mass is in excellent agreement with computationally derived values.[3]

| Mass Type | Calculated Value | Primary Application |

| Average Molecular Weight | 318.4 g/mol | Stoichiometry, Bulk Reagent Weighing |

| Monoisotopic Mass | 318.157958 Da | High-Resolution Mass Spectrometry (HRMS) |

Section 3: Experimental Verification of Molecular Identity

While theoretical calculations provide a precise expected value, empirical verification is the bedrock of scientific trustworthiness. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized or purchased compound, thereby validating its identity.

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) is the preferred MS technique for a moderately polar and thermally labile molecule like N-Boc-5-methyl-D-tryptophan. It is a soft ionization method that typically generates intact molecular ions with minimal fragmentation, making data interpretation straightforward. The instrument measures the mass-to-charge ratio (m/z) of ions, from which the original molecular mass can be deduced.

Experimental Protocol: ESI-MS Analysis

This protocol describes a self-validating system for confirming the identity of N-Boc-5-methyl-D-tryptophan.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent, such as methanol (MeOH) or acetonitrile (ACN), to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of ACN and water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

-

Instrumentation and Analysis:

-

Set up an ESI-MS system for direct infusion or coupled to a liquid chromatography (LC) system.

-

Positive Ion Mode ([M+H]⁺): This is typically the most sensitive mode for this compound due to the presence of basic nitrogen atoms. The expected primary ion will be the protonated molecule.

-

Expected m/z = Monoisotopic Mass + Mass of H⁺ = 318.1579 + 1.0073 = 319.1652

-

-

Adduct Formation: Be aware of potential sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common in ESI-MS and serve as additional confirmation.

-

Expected m/z for [M+Na]⁺ = 318.1579 + 22.9898 = 341.1477

-

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group allows for deprotonation.

-

Expected m/z = Monoisotopic Mass - Mass of H⁺ = 318.1579 - 1.0073 = 317.1506

-

-

-

Data Interpretation:

-

Acquire the mass spectrum.

-

The presence of a high-intensity peak at m/z 319.1652 (in positive mode) or 317.1506 (in negative mode) with an accuracy of <5 ppm (parts per million) in an HRMS instrument (like an Orbitrap or TOF) provides definitive confirmation of the compound's identity and, by extension, its molecular weight.

-

Visualization: ESI-MS Workflow

Caption: Workflow for identity confirmation by ESI-Mass Spectrometry.

Section 4: Physicochemical Properties and Their Practical Implications

The molecular weight of a compound is an intrinsic property that influences its other physicochemical characteristics. These properties, in turn, dictate how the compound behaves in experimental settings, from reaction setup to purification and formulation.

| Property | Value | Implication for Researchers |

| Density | 1.2 ± 0.1 g/cm³[3] | Standard solid; no special handling required for weighing or dispensing. |

| Boiling Point | 545.0 ± 50.0 °C at 760 mmHg[3] | High boiling point indicates low volatility; stable solid under standard lab conditions. |

| Flash Point | 283.4 ± 30.1 °C[3] | Not highly flammable, but standard precautions for organic solids should be followed. |

| logP | 3.35[3] | Indicates significant lipophilicity. The compound will have good solubility in organic solvents but limited solubility in aqueous media. This is critical for choosing HPLC mobile phases and reaction solvents. |

Chromatographic Purity Assessment

Verifying the molecular weight with MS confirms identity, while chromatography confirms purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of protected amino acids. The logP of 3.35 suggests that the compound will be well-retained on a nonpolar stationary phase like C18.

Protocol: Analytical RP-HPLC

-

System: HPLC with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: A typical gradient would be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm (for the indole ring) and 220 nm (for the peptide bond/Boc group).

-

Analysis: A pure sample should yield a single, sharp peak. The integration of this peak relative to any impurity peaks allows for quantitative purity assessment (e.g., >98%).

Section 5: Contextual Significance in Peptide Synthesis

The precise molecular weight of N-Boc-5-methyl-D-tryptophan is fundamental to its role in automated solid-phase peptide synthesis (SPPS), where exact molar quantities are essential for achieving high coupling efficiencies.

Role in the SPPS Cycle

In a typical Boc-based SPPS workflow, each cycle of amino acid addition involves two key steps:

-

Deprotection: The N-terminal Boc group of the growing peptide chain is removed with a moderate acid like trifluoroacetic acid (TFA).

-

Coupling: The next amino acid in the sequence (e.g., N-Boc-5-methyl-D-tryptophan) is pre-activated and added in molar excess to drive the formation of a new peptide bond to completion.

Knowing the exact molecular weight (318.4 g/mol ) allows the peptide chemist to accurately calculate the mass of the reagent needed to achieve the required molar excess (typically 3-5 equivalents) for each coupling step, thereby maximizing the yield and purity of the final peptide.

Visualization: Role in a Single SPPS Coupling Step

Caption: The central role of N-Boc-5-methyl-D-tryptophan in an SPPS coupling step.

Conclusion

N-Boc-5-methyl-D-tryptophan is a highly specialized chemical tool whose effective application hinges on a foundational knowledge of its molecular properties. Its molecular weight of 318.4 g/mol is not merely a number but a critical parameter that informs stoichiometric calculations for synthesis, enables definitive identity confirmation via mass spectrometry, and influences the chromatographic behavior essential for purity assessment. By integrating theoretical understanding with robust experimental protocols, researchers can confidently utilize this valuable building block to construct novel peptides for advanced therapeutic and scientific applications.

References

- Chemsigma. (n.d.). N-BOC-5-METHYL-D-TRYPTOPHAN [114873-18-6].

- Guidechem. (n.d.). N-BOC-5-METIL-D-TRIPTÓFANO 114873-18-6 wiki.

-

PubChem. (n.d.). N-Boc-5-methyl-L-tryptophan. PubChem CID 15177509. Retrieved from [Link]

-

Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

-

Ueki, M., et al. (2025). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. JACS Au. Retrieved from [Link]

-

Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of The Chemical Society, Chemical Communications. Retrieved from [Link]

Sources

The Strategic Incorporation of 5-Methyl-Tryptophan in Peptide Drug Design: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptide structures with unnatural amino acids is a cornerstone of modern therapeutic peptide development. This guide provides a deep dive into the biological significance and practical application of incorporating 5-methyl-tryptophan (5-MTP) into peptide scaffolds. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the rationale behind utilizing 5-MTP. We will explore its influence on peptide structure, stability, and bioactivity, with a focus on anticancer and immunomodulatory applications. This guide is designed to be a self-validating resource, providing not only the "what" but the critical "why" behind experimental design, complete with detailed protocols and supporting evidence from authoritative sources.

Introduction: 5-Methyl-Tryptophan as a Tool for Peptide Optimization

Tryptophan, with its bulky, aromatic indole side chain, plays a pivotal role in the structure and function of many peptides and proteins, often serving as a critical anchor for receptor interactions. The methylation of this indole ring at the 5-position creates 5-methyl-tryptophan (5-MTP), a non-proteinogenic amino acid that offers a subtle yet powerful modification for peptide drug design.[1] The introduction of the methyl group can modulate the electronics and hydrophobicity of the indole ring, potentially leading to enhanced biological activity, improved metabolic stability, and fine-tuned selectivity.

The rationale for incorporating 5-MTP into a peptide sequence is multifaceted:

-

Enhanced Receptor Binding: The methyl group can alter the electronic properties of the indole ring, potentially leading to more favorable interactions with target receptors.

-

Increased Proteolytic Resistance: The steric hindrance provided by the methyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[2]

-

Modulation of Biological Activity: 5-MTP itself has been investigated for its potential anticancer and anti-inflammatory properties.[3][4] Its incorporation into a peptide can impart or enhance these activities.

This guide will provide the technical framework for leveraging these properties in the design and evaluation of novel 5-MTP-containing therapeutic peptides.

Design and Synthesis of 5-Methyl-Tryptophan Containing Peptides

The successful integration of 5-MTP into a peptide sequence requires careful consideration of its structural impact and the appropriate synthetic methodologies.

Structural Considerations and a Priori Design

The introduction of a methyl group on the tryptophan indole ring can influence the local and global conformation of a peptide. While extensive structural data on 5-MTP-containing peptides is still emerging, studies on tryptophan-rich peptides and other modified tryptophan analogues provide valuable insights. Tryptophan residues are known to influence backbone conformations, with a preference for helical structures in some contexts.[5][6] The addition of a methyl group may further stabilize such conformations through hydrophobic interactions.

Logical Relationship: From Design to Synthesis

Sources

- 1. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. A Comprehensive Review on Current Advances in Peptide Drug Development and Design [mdpi.com]

- 3. cedar.wwu.edu [cedar.wwu.edu]

- 4. Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]

review of N-Boc-5-methyl-D-tryptophan literature

An In-Depth Technical Guide to N-Boc-5-methyl-D-tryptophan

Abstract

N-Boc-5-methyl-D-tryptophan is a crucial protected amino acid derivative utilized extensively in the fields of medicinal chemistry and peptide science. The introduction of a methyl group at the 5-position of the indole ring and the D-configuration of the chiral center offer unique steric and electronic properties, making it a valuable building block for synthesizing peptides with modified biological activity and enhanced stability against enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is standard in many solid-phase and solution-phase peptide synthesis strategies. This guide provides a comprehensive review of N-Boc-5-methyl-D-tryptophan, detailing its synthesis, purification, characterization, and core applications, with a focus on the underlying chemical principles and field-proven insights.

Introduction: The Significance of Modified Tryptophans

Tryptophan and its derivatives are not merely proteinogenic building blocks; they are precursors to a vast array of bioactive molecules and play pivotal roles in complex biological signaling.[1] Modifying the core tryptophan structure is a powerful strategy in drug discovery. Specifically, methylation of the indole ring, as seen in N-Boc-5-methyl-D-tryptophan, can significantly alter the parent molecule's properties:

-

Increased Lipophilicity: The methyl group enhances the nonpolar character of the side chain, which can improve membrane permeability and influence protein-ligand interactions.

-

Altered Electronic Properties: The electron-donating nature of the methyl group can modulate the hydrogen-bonding capability and aromatic interactions of the indole ring.

-

Metabolic Stability: The 5-methyl substitution can block metabolic pathways that might otherwise lead to degradation, such as hydroxylation at that position.[2]

-

Enzymatic Resistance: Peptides incorporating D-amino acids, such as D-tryptophan derivatives, exhibit marked resistance to proteolysis by endogenous proteases, thereby increasing their in vivo half-life.[3]

The N-α-Boc protecting group is a cornerstone of peptide chemistry, providing robust protection of the amino group under basic and nucleophilic conditions while allowing for clean, acid-labile deprotection, typically with trifluoroacetic acid (TFA).[] This combination of features makes N-Boc-5-methyl-D-tryptophan a high-value reagent for creating novel peptide-based therapeutics and research tools.

Synthesis and Purification

The most direct and common synthesis of N-Boc-5-methyl-D-tryptophan involves the protection of the α-amino group of the parent amino acid, 5-methyl-D-tryptophan. The choice of reagents and conditions is critical to ensure high yield and purity while preventing side reactions.

Synthetic Pathway: N-α-Boc Protection

The reaction involves the acylation of the amino group of 5-methyl-D-tryptophan with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Caption: General schematic for the synthesis of N-Boc-5-methyl-D-tryptophan.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Boc protection of amino acids.[5]

Materials:

-

5-methyl-D-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-methyl-D-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq) solution. The mixture should be stirred in an ice bath to maintain a temperature of 0-5 °C.

-

Expert Insight: The use of a mixed aqueous-organic solvent system is crucial. Dioxane helps to solubilize the organic Boc anhydride, while the aqueous base deprotonates the amino group, activating it for nucleophilic attack. Cooling the reaction minimizes potential side reactions, such as the hydrolysis of the anhydride.

-

-

Reagent Addition: While stirring vigorously, add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Acidification: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid.

-

Expert Insight: Acidification protonates the carboxylate group, rendering the product less soluble in water and causing it to precipitate. This step is a key part of the initial purification.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). The product will move into the organic phase.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white solid or foam.

Purification Workflow: High-Performance Liquid Chromatography (HPLC)

For research and pharmaceutical applications, the crude product must be purified to ≥98% purity. Reverse-phase HPLC (RP-HPLC) is the method of choice.

Caption: Standard workflow for the purification of N-Boc-5-methyl-D-tryptophan.

Typical RP-HPLC Protocol:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

-

Gradient: A linear gradient, for example, from 20% to 80% Mobile Phase B over 30-40 minutes.

-

Detection: UV detector at 220 nm and 280 nm. The indole ring of tryptophan has a characteristic absorbance at ~280 nm.

-

Post-Purification: Fractions containing the pure product are pooled and lyophilized to remove the mobile phase, yielding the final product as a fluffy, white solid.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Spectroscopic and Physical Data

| Parameter | Expected Value/Observation | Rationale |

| Molecular Formula | C₁₇H₂₂N₂O₄ | Derived from the structure. |

| Molecular Weight | 318.37 g/mol | Sum of atomic masses. |

| Appearance | White to off-white solid | Typical for purified, protected amino acids.[6] |

| Melting Point | ~130-140 °C (decomposes) | Similar to related compounds like N-Boc-L-tryptophan (~136 °C).[] |

| Optical Rotation | Positive value ([α]D) | D-enantiomers of amino acids are typically dextrorotatory, but this must be confirmed experimentally. |

Analytical Techniques

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis provides an exact mass that validates the elemental composition.

-

Expected [M+H]⁺: 319.1652

-

Expected [M+Na]⁺: 341.1472

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The predicted chemical shifts (in DMSO-d₆) are based on data from similar structures like N-Boc-D-tryptophan.[7]

-

¹H NMR:

-

~10.7 ppm (s, 1H): Indole N-H proton.

-

~7.3 ppm (s, 1H): Indole C4-H proton.

-

~7.2 ppm (d, 1H): Indole C7-H proton.

-

~6.8 ppm (d, 1H): Indole C6-H proton.

-

~7.0 ppm (s, 1H): Indole C2-H proton.

-

~4.1 ppm (m, 1H): α-CH proton.

-

~3.0 ppm (m, 2H): β-CH₂ protons.

-

~2.3 ppm (s, 3H): 5-Methyl CH₃ protons.

-

~1.3 ppm (s, 9H): Boc (CH₃)₃ protons.

-

Other signals: Carboxylic acid (COOH) and amide (NH) protons, often broad.

-

-

Chiral HPLC: To confirm enantiomeric purity, the sample is analyzed on a chiral column to ensure the absence of the L-enantiomer. A purity of >99% is typically required for peptide synthesis applications.[6]

Applications in Research and Drug Development

The primary application of N-Boc-5-methyl-D-tryptophan is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. N-Boc-5-methyl-D-tryptophan is incorporated into a growing peptide chain attached to a solid support (resin).

Caption: Incorporation of N-Boc-5-methyl-D-tryptophan in a Boc-chemistry SPPS cycle.

-

Activation & Coupling: The carboxylic acid of N-Boc-5-methyl-D-tryptophan is activated using a coupling reagent (e.g., DCC/HOBt or HATU). This activated species then reacts with the free N-terminal amine of the resin-bound peptide chain.

-

Deprotection: After coupling, the N-terminal Boc group is removed with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing a new free amine.

-

Iteration: The cycle of coupling and deprotection is repeated with subsequent amino acids to elongate the peptide chain.

The use of this specific derivative allows for the precise placement of a 5-methyl-D-tryptophan residue within a peptide sequence, which can be critical for creating analogs of natural peptides with improved potency, selectivity, or metabolic stability. It has been instrumental in the synthesis of cyclic peptides and other complex structures with potential antitumor activity.[3]

Conclusion and Future Outlook

N-Boc-5-methyl-D-tryptophan is more than a simple catalog chemical; it is an enabling tool for advanced peptide design and drug discovery. Its synthesis and purification rely on well-established yet carefully controlled chemical principles. The unique structural features it imparts—lipophilicity, metabolic stability, and proteolytic resistance—make it an indispensable building block for developing next-generation peptide therapeutics. As the demand for more stable and potent peptide drugs grows, the strategic use of modified non-natural amino acids like N-Boc-5-methyl-D-tryptophan will continue to be a key driver of innovation in the field.

References

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Institutes of Health (NIH). [Link]

-

Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Semantic Scholar. [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Royal Society of Chemistry. [Link]

-

Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. National Institutes of Health (NIH). [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Human Metabolome Database. [Link]

-

Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Royal Society of Chemistry. [Link]

- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. arkat-usa.org. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Tryptophan-Based PET Agents. ACS Publications. [Link]

-

N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

N-BOC-5-METHYL-D-TRYPTOPHAN [114873-18-6]. Chemsigma. [Link]

-

¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and... ResearchGate. [Link]

-

Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. MDPI. [Link]

-

5-Methyl-DL-tryptophan. PubChem. [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Royal Society of Chemistry. [Link]

-

Chromatographic analysis of tryptophan metabolites. National Institutes of Health (NIH). [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to Methylated Tryptophan Analogs: From Discovery to Therapeutic Significance

Abstract

The essential amino acid L-tryptophan is a cornerstone of cellular function, serving not only as a building block for proteins but also as a precursor to a host of bioactive metabolites critical for neurotransmission, immune regulation, and metabolic homeostasis. The strategic addition of a methyl group to the tryptophan scaffold—at the indole nitrogen, the alpha-carbon, or elsewhere on the ring—creates a class of analogs with profoundly altered biological activities. These methylated tryptophan analogs have emerged as powerful tools for dissecting complex physiological pathways and as promising therapeutic agents in their own right. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of key methylated tryptophan analogs, intended for researchers, scientists, and professionals in drug development. We will explore the causality behind their mechanisms of action, from endogenous psychedelics to pioneering cancer immunotherapies, and provide the technical foundation necessary to appreciate their role in modern science.

The Centrality of Tryptophan Metabolism: A Tale of Two Pathways

To comprehend the significance of methylated tryptophan analogs, one must first appreciate the metabolic crossroads at which tryptophan stands. Over 95% of dietary tryptophan is catabolized through the kynurenine pathway , a sequence of enzymatic steps initiated by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][2] This pathway is crucial for producing nicotinamide adenine dinucleotide (NAD+) but also generates a host of immunomodulatory and neuroactive metabolites.[2][3][4] In contrast, a smaller but highly significant fraction of tryptophan is directed down the serotonin pathway , leading to the synthesis of the neurotransmitter serotonin and the neurohormone melatonin.[1][5] The balance between these pathways is tightly regulated and its disruption is implicated in numerous pathologies, including neurological disorders and cancer.[1][4][6] Methylated analogs often function by selectively inhibiting key enzymes or acting as fraudulent substrates within these pathways, providing researchers with unique methods to study and manipulate them.

Significance and Mechanism of Action

DMT's profound effects on consciousness are primarily mediated by its action as an agonist at serotonin receptors, particularly the 5-HT2A receptor. [7][8]Its structural similarity to serotonin allows it to bind to and activate these receptors, leading to downstream signaling cascades that dramatically alter perception and cognition. [8]The ongoing scientific renaissance in psychedelic research is re-evaluating DMT and related compounds for potential therapeutic applications in treating depression, anxiety, and addiction. Beyond its psychedelic properties, data suggests that endogenous DMT may also function as a neurotransmitter, neuromodulator, or immunomodulator, potentially playing a role in neuroplasticity and cellular protection. [9]

Alpha-Methylated Analogs: Probing Serotonin Synthesis and Beyond

Methylation at the alpha-carbon of the tryptophan side chain creates analogs with unique pharmacological properties, most notably resistance to enzymatic degradation.

α-Methyltryptophan (α-MT): A Tracer and Prodrug

Alpha-methyltryptophan (α-MT) is a synthetic analog that has become an invaluable tool in neuroscience. [10]Its primary significance lies in its use as a tracer for measuring the rate of serotonin synthesis in the brain using Positron Emission Tomography (PET). [10][11] Causality of Experimental Utility: The utility of α-MT hinges on two key features imparted by the α-methyl group:

-

Resistance to Degradation: Unlike its metabolic product, α-methylserotonin (α-MS), α-MT is not a substrate for monoamine oxidase (MAO), the primary enzyme that degrades serotonin. [10]2. Exclusion from Protein Synthesis: α-MT is not incorporated into proteins. [10] These properties ensure that once radiolabeled α-MT enters the brain and is converted to radiolabeled α-MS by the serotonin synthesis pathway, it becomes trapped within serotonergic neurons. The accumulated radioactive signal is therefore directly proportional to the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production, allowing for quantitative imaging of the pathway. [11]

The D- and L-Isomer Conundrum

1-MT exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), which have surprisingly different biological profiles. In cell-free enzyme assays, the L-isomer is a more potent inhibitor of IDO1. H[12]owever, in preclinical animal models, the D-isomer often shows superior anti-tumor activity. T[13]his discrepancy has led to significant research and debate. Some studies suggest 1-D-MT may preferentially inhibit the related enzyme IDO2, or that it may have off-target effects independent of direct IDO inhibition. P[13]aradoxically, some research has even shown that 1-D-MT can upregulate IDO1 expression in human cancer cells, complicating its mechanism of action. D[13][14]espite these complexities, 1-D-MT (Indoximod) has advanced into numerous clinical trials, often in combination with chemotherapy or other immunotherapies.

[13][14][15]| Parameter | 1-L-MT | 1-D-MT (Indoximod) | Reference | | :--- | :--- | :--- | :--- | | Primary Target (in vitro) | IDO1 | IDO2 | |[13] | IDO1 Inhibition (Ki) | More Potent (e.g., 19 µM) | Less Potent (>100 µM) | |[12] | In Vivo Antitumor Activity | Less Effective in many models | More Effective in many models | |[13] | Clinical Development | Primarily preclinical | Advanced to clinical trials | |[14][15]

Table 1: Comparison of 1-Methyl-Tryptophan Stereoisomers.

Other Methylated Analogs and Future Directions

The universe of methylated tryptophan analogs extends beyond these prominent examples. Enzymes such as Tryptophan 2-C-methyltransferase (TsrM), found in bacteria, catalyze the methylation of the C2 position on the indole ring during the biosynthesis of antibiotics like thiostrepton. T[16][17][18]his highlights nature's use of tryptophan methylation to generate structural diversity for specialized functions.

The field continues to evolve rapidly. Researchers are designing and synthesizing novel tryptophan analogs with alkyl groups of varying lengths and positions to probe their effects on tumor cell proliferation. F[19]urthermore, the development of new radiolabeling techniques is expanding the toolkit of PET tracers for imaging tryptophan metabolism in vivo, providing critical insights into disease states.

The simple act of adding a methyl group to the tryptophan molecule unlocks a remarkable spectrum of biological activity. From the endogenous psychedelic DMT that modulates consciousness, to the PET tracer α-methyltryptophan that illuminates brain metabolism, to the immuno-oncology drug candidate 1-methyltryptophan that targets a key immune checkpoint, these analogs have profoundly impacted our understanding of physiology and our approach to treating disease. Their stories underscore a fundamental principle in drug discovery and chemical biology: subtle molecular modifications can lead to dramatic functional consequences. As synthetic methodologies become more sophisticated and our understanding of tryptophan's metabolic network deepens, methylated tryptophan analogs will undoubtedly continue to be a source of powerful research tools and innovative therapeutic strategies.

References

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]

-

Blickle, M., et al. (2018). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Nature Chemical Biology. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. [Link]

-

Wang, H., et al. (2019). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. [Link]

-

Wikipedia contributors. (n.d.). Tryptophan 2-C-methyltransferase. Wikipedia. [Link]

-

Jiménez, J. H., & Bouso, J. C. (2022). Significance of mammalian N, N-dimethyltryptamine (DMT): A 60-year-old debate. Journal of Psychopharmacology. [Link]

-

Psychedelic Review. (2022). Significance of mammalian N, N-dimethyltryptamine (DMT): A 60-year-old debate. Psychedelic Review. [Link]

-

Wang, H., et al. (2018). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. RSC Advances. [Link]

-

Chiotellis, A., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[18F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. Journal of Medicinal Chemistry. [Link]

-

Nichols, D. E. (2018). Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). ACS Chemical Neuroscience. [Link]

-

Chiotellis, A., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[18F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. Journal of Medicinal Chemistry. [Link]

-

Wikipedia contributors. (n.d.). Dimethyltryptamine. Wikipedia. [Link]

-

Wikipedia contributors. (n.d.). α-Methyltryptophan. Wikipedia. [Link]

-

Hou, D. Y., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Food and Chemical Toxicology. [Link]

-

Basak, A. K., & Kodadek, T. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. [Link]

-

Benjdia, A., et al. (2015). The thiostrepton A tryptophan methyltransferase TsrM catalyses a cob(II)alamin-dependent methyl transfer reaction. Nature Communications. [Link]

-

Benjdia, A., et al. (2015). Mechanistic hypotheses and proposed mechanism for the methyl transfer... ResearchGate. [Link]

-

Human Metabolome Technologies. (n.d.). Tryptophan Metabolism Pathway. Human Metabolome Technologies. [Link]

-

Wirthgen, E., et al. (2016). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Experimental Animals. [Link]

-

Li, G., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. International Journal of Molecular Sciences. [Link]

-

Liu, W., et al. (2018). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules. [Link]

-

Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. [Link]

-

Weckbach, S., & Singer, K. (2021). Tryptophan: A Unique Role in the Critically Ill. Nutrients. [Link]

-

JJ Medicine. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. [Link]

-

UniProt Consortium. (n.d.). tsrM - Tryptophan 2-C-methyltransferase - Streptomyces laurentii. UniProt. [Link]

- Munn, D. H., et al. (2013). Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase.

-

Wikipedia contributors. (n.d.). Tryptophan. Wikipedia. [Link]

-

Rostenberg, A. (2016). The Tryptophan Steal - The Hidden Reason Stress Makes You Depressed. Beyond MTHFR. [Link]

-

Sourkes, T. L. (1991). Alpha-methyltryptophan as a therapeutic agent. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

- Munn, D. H., et al. (2011). Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase.

-

Wirthgen, E., et al. (2016). Pharmacokinetics of 1-methyl-L-tryptophan After Single and Repeated Subcutaneous Application in a Porcine Model. Experimental Animals. [Link]

-

Wirthgen, E., et al. (2016). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. ResearchGate. [Link]

-

Kering, K. K., et al. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecular Imaging and Biology. [Link]

-

Chen, Y., & Chen, G. (2023). Tryptophan metabolism in health and disease. Journal of Biomedical Science. [Link]

-

Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS ONE. [Link]

-

Hou, D. Y., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: Absence of toxicity due to saturating absorption. Food and Chemical Toxicology. [Link]

-

Kloss, L., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology. [Link]

-

Tan, Y., et al. (2023). Identification of tryptophan metabolism-related genes in immunity and immunotherapy in Alzheimer's disease. Frontiers in Immunology. [Link]

-